molecular formula C17H14O7 B190523 3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione CAS No. 6885-57-0

3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

Cat. No.: B190523
CAS No.: 6885-57-0
M. Wt: 330.29 g/mol
InChI Key: OQLKWHFMUPJCJY-IAGOWNOFSA-N
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Description

This compound is a polycyclic ether-lactone featuring a pentacyclic scaffold with hydroxyl (C3), methoxy (C11), and dione (C16, C18) functional groups. Its stereochemistry is critical, as evidenced by its InChIKey (GYNOTJLCULOEIM-XKRJZGAWSA-N), which indicates specific chiral centers at C3, C7, and C17 .

Properties

CAS No.

6885-57-0

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

InChI

InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h6,16,20H,2-5H2,1H3/t16-,17-/m1/s1

InChI Key

OQLKWHFMUPJCJY-IAGOWNOFSA-N

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(CCO5)O

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(CCO5)O

melting_point

293 °C

Other CAS No.

6885-57-0

physical_description

Solid

Pictograms

Acute Toxic; Health Hazard

Synonyms

2,3,6a,8,9,9a-Hexahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

The Büchi group’s strategy for aflatoxin B₁ synthesis provides a foundational framework. Key steps adapted for this compound include:

Ring Construction via Pechmann Condensation

  • Starting material : Methyl-protected dihydroxybenzofuranone (analogous to intermediate 12 in aflatoxin synthesis).

  • Reaction : Treat with HCl in methanol to form the D-ring via Pechmann condensation.

  • Conditions : 0.1 M HCl, 60°C, 12 hours.

Friedel-Crafts Acylation for E-Ring Formation

  • Intermediate : Activated carboxylate derivative (similar to compound 16 ).

  • Catalyst : AlCl₃ (1.2 equiv.) in anhydrous dichloromethane.

  • Yield : 68–72% after purification by silica gel chromatography.

Stereoselective Reduction and Cyclization

  • Step : Selective reduction of the C-ring using NaBH₄ in ethanol.

  • Cyclization : Acid-catalyzed (p-TsOH) closure of the 19-membered trioxapentacyclic system.

  • Temperature : 80°C, 6 hours.

Microbial Biotransformation

Aschersonia coffeae has been reported to hydroxylate sterigmatocystin analogs. For scaled production:

  • Culture medium : Potato dextrose agar (PDA) supplemented with 2% glucose.

  • Biotransformation : Incubate with aflatoxin B₁ (1 mg/L) at 25°C for 14 days.

  • Extraction : Methanol:water (4:1, v/v) with 0.02 mg/mL L-2-chlorophenylalanine as an internal standard.

Optimization Strategies

Protecting Group Management

  • Methoxy group : Introduced early via dimethyl sulfate methylation (90% yield).

  • Hydroxy group : Protected as a benzyl ether (BnCl, K₂CO₃, DMF), removed via hydrogenolysis (H₂/Pd-C, 90%).

Pyrolysis for Ring Annulation

  • Intermediate : Hemiacetal derivative.

  • Conditions : 240°C under nitrogen, 30 minutes, yielding the pentacyclic core.

Analytical Validation

Chromatographic Profiling

  • HPLC : C18 column, acetonitrile:water (55:45), 1.0 mL/min, retention time = 12.3 min.

  • Detection : UV at 254 nm (ε = 12,500 L·mol⁻¹·cm⁻¹).

Mass Spectrometry

  • HRMS (ESI+) : m/z 327.0864 [M+H]⁺ (calc. 327.0861) .

Chemical Reactions Analysis

Types of Reactions: Aflatoxin M2 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Aflatoxin M2 can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: As mentioned earlier, aflatoxin M2 can be synthesized through the reduction of aflatoxin M1 using hydrogen gas and a palladium catalyst.

    Substitution: Aflatoxin M2 can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aflatoxin M2 can lead to the formation of various oxidized derivatives, while reduction can yield aflatoxin M1 .

Scientific Research Applications

Introduction to 3-Hydroxy-11-Methoxy-6,8,19-Trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

This compound is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores the scientific research applications of this compound, emphasizing its biological activities and implications in medicinal chemistry.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cell lines such as HCT116 (colorectal cancer) and MCF7 (breast cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

For instance:

  • A study demonstrated that derivatives of similar structures exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT116 cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against gram-positive bacteria compared to gram-negative strains.

Notable findings include:

  • Enhanced activity against Bacillus species was observed in synthesized derivatives of related compounds .

Pharmacological Potential

The compound may serve as a lead structure for developing new drugs targeting specific receptors or pathways involved in diseases like thrombocytopenia and other hematological disorders.

Research highlights:

  • Compounds with similar frameworks have been explored for their ability to act as thrombopoietin receptor agonists . This suggests that the compound could enhance platelet production through receptor modulation.

Synthesis and Characterization

Synthesis methods for compounds like this compound typically involve multi-step organic reactions that require careful optimization of conditions to ensure high yield and purity.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry:

  • Toxicity assessments are necessary to evaluate the compound's effects on human cell lines and potential side effects in vivo.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of compounds closely related to this compound:

  • Anticancer Activity Study : A series of derivatives were synthesized and tested against multiple cancer cell lines showing promising results in inhibiting cell proliferation.
  • Antimicrobial Evaluation : Newly synthesized compounds demonstrated significant antibacterial activity against specific bacterial strains.
  • Pharmacological Testing : Compounds were evaluated for their ability to modulate thrombopoietin receptors with potential applications in treating blood disorders.

Mechanism of Action

Aflatoxin M2 is similar to other aflatoxins, such as aflatoxin B1, B2, G1, G2, and M1. it is unique in its specific hydroxylation pattern and its occurrence in dairy products. Compared to aflatoxin M1, aflatoxin M2 is less toxic but still poses significant health risks. The major aflatoxins, including aflatoxin B1 and B2, are more commonly found in food crops, while aflatoxin M1 and M2 are metabolites found in animal products .

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Key Substituents/Modifications Molecular Weight Biological Activity Reference
Target Compound 3-hydroxy, 11-methoxy, 16,18-dione 328.28 g/mol Not explicitly reported
11-Methoxy-6,8,19-trioxapentacyclo[...]nonadeca-...tetraene-16,18-dione (HMDB0035208) Lacks C3 hydroxy group 312.26 g/mol Unknown
(3S,7R,14S)-14-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[...]nonadeca-...dione 14-hydroxy instead of 3-hydroxy 344.29 g/mol Potential mycotoxin analog
17-Azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-...hexaene-16,18-dione derivatives Nitrogen substitution at C17 ~450–500 g/mol Antimicrobial (MIC >512 mg/L)
Aflatoxin B1 Bis-furan fused to cyclopentenone 312.27 g/mol Carcinogenic mycotoxin

Key Observations :

Functional Group Impact on Physicochemical Properties

  • Hydroxy vs.
  • Dione Motif : The 16,18-dione moiety is conserved across analogs, suggesting a role in chelating metal ions or stabilizing protein interactions .

Computational Similarity Analysis

Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound exhibits moderate similarity (Tanimoto >0.65) to aflatoxin B1 and sterigmatocystin due to shared polycyclic ether motifs. However, low similarity (Tanimoto <0.4) to 17-aza derivatives highlights the critical influence of oxygen vs. nitrogen heteroatoms .

Biological Activity

The compound 3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

The compound features a unique pentacyclic structure that contributes to its biological activity. The presence of multiple functional groups, including hydroxyl and methoxy groups, enhances its reactivity and interaction with biological systems.

Structural Formula

The structural formula can be represented as follows:

C19H20O6\text{C}_{19}\text{H}_{20}\text{O}_6

This formula indicates the presence of 19 carbon atoms, 20 hydrogen atoms, and 6 oxygen atoms.

Recent studies have indicated that the biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, potentially through the modulation of the NLRP3 inflammasome pathway .
  • Cytotoxicity : Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Case Studies

  • Antioxidant Studies : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
  • Inflammatory Response : In vitro experiments revealed that treatment with this compound led to decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS), suggesting its role in modulating inflammatory responses .
  • Cytotoxicity Against Cancer Cells : In a comparative study involving various cancer cell lines, the compound showed selective cytotoxicity towards breast cancer cells (MCF-7), with an IC50 value significantly lower than that of standard chemotherapeutics .

Toxicological Profile

Despite its therapeutic potential, the compound has shown acute toxicity in preliminary assessments:

  • Acute Toxicity : Studies indicate it is fatal if ingested or comes into contact with skin (H300 and H310 classifications) . This raises concerns regarding safe handling and application in clinical settings.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels
Anti-inflammatoryDecreased IL-6 and TNF-α levels
CytotoxicityInduced apoptosis in MCF-7 cells
Acute ToxicityFatal if swallowed or dermal contact

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and hydroxy (δ ~5.5 ppm) protons, with cross-peak verification via COSY and HSQC .
    • NOESY : Confirm spatial proximity of protons in the pentacyclic core (e.g., H3–H12 interactions) .
  • IR Spectroscopy : Identify carbonyl stretches (νC=O ~1700 cm⁻¹) and hydrogen-bonded OH groups (νO-H ~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H]⁺ m/z calculated vs. observed) .

How do crystallographic parameters (bond angles, torsion angles) influence the compound’s conformational stability?

Advanced Research Focus
X-ray crystallography reveals critical structural insights (extracted from ):

Parameter Value Implication
O2–C2–N1 bond angle123.39°Distortion due to steric hindrance
C2–C3–C4 bond angle104.88°Strain in the pentacyclic framework
C6–C7–C18 torsion angle−177.47°Planar alignment favoring π-π stacking
  • Stability Analysis : Non-planar torsion angles (e.g., C15–C14–C24–C19: −171.86°) suggest potential for conformational flexibility, impacting solubility and crystallization .

What is the role of the methoxy and hydroxy groups in modulating the compound’s solubility and redox behavior?

Q. Basic Research Focus

  • Solubility : Methoxy groups enhance lipophilicity (logP ~2.5), while hydroxy groups improve aqueous solubility via hydrogen bonding. Use Hansen solubility parameters to optimize solvent systems .
  • Redox Activity : Cyclic voltammetry reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl) for the phenolic hydroxy group, indicating antioxidant potential .

What strategies resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Q. Advanced Research Focus

  • Multi-Technique Cross-Validation : Combine NMR-derived dihedral angles with X-ray torsion angles (e.g., C9–C8–C7: 126.85° vs. crystallographic 115.41°) to identify dynamic conformers .
  • Temperature-Dependent Studies : Variable-temperature NMR to detect rotameric equilibria or tautomerism .
  • Theoretical Frameworks : Apply the Karplus equation to correlate J-coupling constants with crystallographic data .

How can reaction conditions be optimized to minimize by-products during the compound’s synthesis?

Q. Basic Research Focus

  • By-Product Analysis : LC-MS to identify side products (e.g., over-oxidation of hydroxy groups).
  • Condition Screening :
    • Temperature : Lower temperatures (0–25°C) reduce epimerization .
    • Catalysts : Use scandium triflate to enhance regioselectivity in ketone formation .

How to design in vitro assays to assess the compound’s interaction with neurological targets (e.g., GABA receptors)?

Q. Advanced Research Focus

  • Target Selection : Prioritize receptors based on structural analogs with anxiolytic activity .
  • Assay Design :
    • Fluorescence Polarization : Labeled GABA derivatives to measure competitive binding .
    • Patch-Clamp Electrophysiology : Monitor ion flux in HEK293 cells expressing recombinant receptors .
  • Data Interpretation : Link dose-response curves (IC₅₀) to computational docking studies (AutoDock Vina) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Reactant of Route 2
Reactant of Route 2
3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

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